1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine typically involves the reaction of 1-ethyl-2-(methylthio)pyrrolidine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiocyanates.
Scientific Research Applications
1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, making it useful in proteomics research .
Comparison with Similar Compounds
1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Methyl isothiocyanate
These compounds share similar reactivity due to the presence of the isothiocyanate group but differ in their specific applications and reactivity profiles. This compound is unique due to its pyrrolidine ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-ethyl-2-(isothiocyanatomethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(10)6-9-7-11/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNCCRAEIDNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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